(S)-ethyl morpholine-3-carboxylate hydrochloride chemical properties
(S)-ethyl morpholine-3-carboxylate hydrochloride chemical properties
An In-Depth Technical Guide to (S)-Ethyl Morpholine-3-Carboxylate Hydrochloride for Researchers and Drug Development Professionals
Introduction
(S)-ethyl morpholine-3-carboxylate hydrochloride is a chiral heterocyclic compound of significant interest in the field of medicinal chemistry and pharmaceutical development. As a versatile chiral building block, its primary value lies in its morpholine core, a privileged scaffold in drug discovery, and a stereocenter that is crucial for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).[1][2] The morpholine moiety often imparts favorable properties to drug candidates, such as improved aqueous solubility, metabolic stability, and pharmacokinetic profiles.[2]
This guide provides a comprehensive overview of the chemical properties, synthesis, analytical characterization, and applications of (S)-ethyl morpholine-3-carboxylate hydrochloride, with a particular focus on its role as a key intermediate in the synthesis of important pharmaceuticals like the antibiotic Linezolid.[3][4]
Physicochemical and Computational Properties
The hydrochloride salt form of (S)-ethyl morpholine-3-carboxylate enhances its stability and solubility, making it easier to handle and utilize in various synthetic applications.[5] It typically appears as a light brown to brown solid.[6][7]
Table 1: Core Chemical and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 218594-84-4 | [6] |
| Molecular Formula | C₇H₁₄ClNO₃ | [8] |
| Molecular Weight | 195.65 g/mol | |
| Appearance | Light brown to brown solid | [6][7] |
| Purity | Typically ≥95% - 97% | [8] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere (Nitrogen or Argon) | [6][7] |
| SMILES | CCOC(=O)[C@H]1COCCN1.Cl | |
| InChI Key | RERWECVXIGGYMH-RGMNGODLSA-N |
Table 2: Computational Data
| Descriptor | Value | Source(s) |
| Topological Polar Surface Area (TPSA) | 47.56 Ų | [8] |
| LogP | -0.0403 | [8] |
| Hydrogen Bond Acceptors | 4 | [8] |
| Hydrogen Bond Donors | 1 | [8] |
| Rotatable Bonds | 2 | [8] |
Synthesis and Purification
The synthesis of (S)-ethyl morpholine-3-carboxylate hydrochloride is a multi-step process that requires careful control of stereochemistry. A common strategy involves the cyclization of a chiral amino alcohol precursor.
Conceptual Synthesis Workflow
The synthesis leverages a chiral starting material to establish the desired (S)-stereocenter. A plausible, though generalized, pathway begins with a protected (S)-serine derivative, which is reduced and subsequently cyclized.
Caption: Conceptual workflow for the synthesis of the target compound.
Experimental Protocol: Synthesis (Illustrative)
This protocol is an illustrative example based on common organic synthesis methodologies for similar structures.
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N-Protection: Dissolve (S)-serine ethyl ester hydrochloride in a suitable solvent like dichloromethane. Cool the solution to 0°C and add a base (e.g., triethylamine) followed by di-tert-butyl dicarbonate (Boc₂O). Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Selective Reduction: The resulting N-Boc protected diester is selectively reduced. This step is critical and may involve chemoselective reducing agents to target the ester derived from the carboxylic acid moiety of serine while preserving the ethyl ester.
-
Hydroxyl Group Activation: The primary alcohol of the resulting amino alcohol is activated, typically by conversion to a better leaving group such as a tosylate. This is achieved by reacting the alcohol with tosyl chloride in the presence of a base like pyridine.
-
Intramolecular Cyclization: The N-protected, tosylated intermediate is treated with a strong, non-nucleophilic base (e.g., sodium hydride) in an anhydrous solvent like THF. The base deprotonates the secondary amine, which then acts as a nucleophile, displacing the tosylate group in an intramolecular Sₙ2 reaction to form the morpholine ring.
-
Deprotection and Salt Formation: The Boc-protecting group is removed under acidic conditions. This is typically accomplished by treating the cyclized intermediate with a solution of hydrochloric acid in an inert solvent such as diethyl ether or 1,4-dioxane. This step simultaneously removes the protecting group and forms the desired hydrochloride salt, which often precipitates from the solution and can be isolated by filtration.
Purification
The crude product obtained after filtration is typically purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to yield the final product with high purity.
Analytical Characterization
Rigorous analytical testing is essential to confirm the identity, purity, and stereochemical integrity of (S)-ethyl morpholine-3-carboxylate hydrochloride.
Analytical Workflow Diagram
Caption: Standard analytical workflow for product characterization.
Key Analytical Techniques
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Provides information on the proton environment, confirming the presence of the ethyl ester group, the morpholine ring protons, and the amine proton.
-
¹³C NMR: Confirms the carbon skeleton of the molecule, including the carbonyl carbon of the ester and the carbons of the heterocyclic ring.
-
-
Mass Spectrometry (MS): Used to determine the molecular weight of the free base (159.18 g/mol ) and its fragmentation pattern, confirming the molecular formula.[9]
-
High-Performance Liquid Chromatography (HPLC):
-
Reverse-Phase HPLC: Used to assess the chemical purity of the compound.
-
Chiral HPLC: Crucial for determining the enantiomeric excess (ee%), ensuring the stereochemical integrity of the (S)-enantiomer.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifies characteristic functional groups, such as the C=O stretch of the ester, the N-H stretch of the secondary amine hydrochloride, and C-O stretches of the ether and ester.
Applications in Drug Development
The primary application of (S)-ethyl morpholine-3-carboxylate hydrochloride is as a sophisticated building block in the synthesis of complex pharmaceutical agents.[5][10] Its defined stereochemistry is transferred to the final API, which is often critical for biological activity.
Case Study: Synthesis of Linezolid
Linezolid is an important oxazolidinone antibiotic used to treat serious infections caused by multi-resistant Gram-positive bacteria.[3][11] The (S)-configuration of a key intermediate derived from the morpholine scaffold is essential for its antibacterial activity. While (S)-ethyl morpholine-3-carboxylate hydrochloride is not a direct precursor in all reported syntheses, it represents a valuable starting point for creating the N-aryl morpholine fragment common to Linezolid and its analogues.
The synthesis of Linezolid and its derivatives often involves the reaction of an amine with a chiral epoxide (like (R)-epichlorohydrin), followed by cyclization to form the oxazolidinone ring.[3][12] The morpholine moiety is typically introduced by reacting 3,4-difluoronitrobenzene with morpholine.[13] A synthetic strategy utilizing (S)-ethyl morpholine-3-carboxylate would involve its conversion to a suitable N-aryl derivative which is then elaborated to form the final Linezolid structure. This highlights the compound's role in providing the chiral morpholine fragment for structure-activity relationship (SAR) studies and the development of next-generation oxazolidinone antibiotics.[1][12]
Safety, Handling, and Storage
As a chemical intermediate, (S)-ethyl morpholine-3-carboxylate hydrochloride requires careful handling in a laboratory or manufacturing setting.
Hazard Identification
The compound is associated with the following GHS hazard statements:
The GHS pictogram is GHS07 (Exclamation Mark), and the signal word is "Warning".[6][8]
Handling and Personal Protective Equipment (PPE)
-
Handle only in a well-ventilated area or under a chemical fume hood.[14]
-
Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[14]
-
Avoid breathing dust, fumes, or vapors.[7]
-
Prevent contact with skin and eyes.[14]
-
Practice good industrial hygiene. Wash hands thoroughly after handling and before eating, drinking, or smoking.[14][15]
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[14][15]
-
Recommended storage is at 2-8°C under an inert atmosphere to prevent degradation.[6][8]
-
Keep away from incompatible materials such as strong oxidizing agents.[14][16]
Conclusion
(S)-ethyl morpholine-3-carboxylate hydrochloride is a high-value chiral intermediate with significant utility in pharmaceutical research and development. Its well-defined stereochemistry and the presence of the pharmacologically relevant morpholine ring make it an essential building block for synthesizing complex, enantiomerically pure drug candidates. A thorough understanding of its properties, synthesis, and handling is critical for scientists leveraging this compound to advance modern drug discovery programs.
References
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Ethyl thiomorpholine-3-carboxylate hydrochloride | C7H14ClNO2S | CID 17433447. (n.d.). PubChem. Retrieved from [Link]
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A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). (n.d.). ResearchGate. Retrieved from [Link]
- US20170217911A1 - Process For Preparation Of Linezolid. (n.d.). Google Patents.
- Synthesis method of linezolid intermediate. (n.d.). Patsnap.
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Synthesis of Antibiotic Linezolid Analogues. (2012). Asian Journal of Chemistry, 24(8), 3479-3482. Retrieved from [Link]
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ETHYLMORPHOLINE HAZARD SUMMARY. (n.d.). NJ.gov. Retrieved from [Link]
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SAFETY DATA SHEET - Morpholine. (2019, February 25). Nexchem Ltd. Retrieved from [Link]
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Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences, 556, 01051. Retrieved from [Link]
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Occurrence of Morpholine in Central Nervous System Drug Discovery. (2020). ACS Chemical Neuroscience, 11(20), 3249–3273. Retrieved from [Link]
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